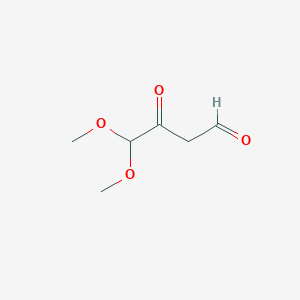

4,4-Dimethoxy-3-oxobutanal

Description

4,4-Dimethoxy-3-oxobutanal (CAS: Not explicitly provided in evidence) is a β-keto aldehyde derivative with two methoxy groups at the 4th position and a ketone group at the 3rd position. Its structure combines aldehyde reactivity with the stabilizing effects of the methoxy substituents, making it a versatile intermediate in organic synthesis, particularly in the formation of heterocycles and polyfunctional molecules.

Properties

Molecular Formula |

C6H10O4 |

|---|---|

Molecular Weight |

146.14 g/mol |

IUPAC Name |

4,4-dimethoxy-3-oxobutanal |

InChI |

InChI=1S/C6H10O4/c1-9-6(10-2)5(8)3-4-7/h4,6H,3H2,1-2H3 |

InChI Key |

FKVHGIXTMJRJRW-UHFFFAOYSA-N |

Canonical SMILES |

COC(C(=O)CC=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethoxy-3-oxobutanal typically involves the reaction of 3,3-dimethoxypropionaldehyde with an appropriate reagent under controlled conditions. One common method involves the use of sodium methylate in methanol, followed by the addition of a suitable oxidizing agent to achieve the desired product .

Industrial Production Methods

Industrial production of 4,4-Dimethoxy-3-oxobutanal may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethoxy-3-oxobutanal can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Synthesis and Reactivity

The compound serves as a bifunctional building block in the synthesis of heterocycles. It has been utilized in multicomponent reactions that lead to biologically relevant structures. For instance, it can be employed in the synthesis of tetrahydrocarbazolones through a cascade reaction involving nucleophiles such as thiols and alkenes . The ability to undergo Friedel-Crafts hydroxyalkylation is particularly notable, allowing for the creation of complex molecular architectures from simpler precursors.

Antibacterial Activity

Research has indicated that derivatives of 4,4-dimethoxy-3-oxobutanal exhibit significant antibacterial properties. For example, certain chalcone derivatives synthesized from this compound have shown strong activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics . The mechanism behind this activity often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Antidiabetic Effects

Chalcone derivatives related to 4,4-dimethoxy-3-oxobutanal have also been studied for their hypoglycemic effects. Some studies demonstrated that these compounds could lower blood glucose levels in diabetic models, suggesting potential applications in diabetes management .

Synthesis of Tetrahydrocarbazolones

A notable study involved the synthesis of 4-functionalized tetrahydrocarbazolones using 4-(indol-2-yl)-4-oxobutanal as a key intermediate. The reaction conditions were optimized to achieve high yields, demonstrating the compound's utility in synthesizing complex organic molecules with potential pharmacological applications .

Antibacterial Chalcone Derivatives

In another study, a series of chalcone derivatives were synthesized from 4,4-dimethoxy-3-oxobutanal. These compounds were tested for their antibacterial activity against various pathogens. The results indicated that specific modifications to the chalcone structure could enhance antibacterial efficacy, paving the way for new drug development strategies targeting resistant bacterial strains .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4,4-Dimethoxy-3-oxobutanal involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its functional groups, which can participate in various chemical reactions. For example, the ketone group can undergo nucleophilic addition, while the methoxy groups can be involved in substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 4,4-Dimethoxy-3-oxobutanal to related compounds are critical for understanding its reactivity and applications. Below is a detailed comparison with key analogs:

4-Methoxy-2,4-dioxobutanoic Acid (CAS: 13192-05-7)

- Structure : Features a carboxylic acid group at position 1, a ketone at position 3, and methoxy groups at positions 2 and 3.

- Molecular Formula : C₅H₆O₅.

- Key Differences : Replaces the aldehyde group in 4,4-Dimethoxy-3-oxobutanal with a carboxylic acid, increasing polarity and acidity (pKa ~2–3).

- Applications : Used in peptide synthesis and as a chelating agent. Higher water solubility compared to the aldehyde analog due to the carboxylic acid group .

- Safety : Corrosive; requires handling in fume hoods.

Ethyl 4,4-Diethoxy-3-oxobutanoate (CAS: 10495-09-7)

- Structure : Ethyl ester with diethoxy groups at position 4 and a ketone at position 3.

- Molecular Formula : C₁₀H₁₈O₅; Molecular Weight: 218.25 g/mol.

- Key Differences : The ethyl ester and ethoxy groups enhance stability and reduce hydrolysis susceptibility compared to the aldehyde.

- Synthesis : Produced via Claisen condensation of ethyl acetoacetate with ethyl orthoformate under acidic conditions .

- Applications : Key intermediate in synthesizing pharmaceuticals and agrochemicals.

Methyl 4-Methoxy-3-oxobutanoate (CAS: 81114-96-7)

- Structure : Methyl ester with a methoxy group at position 4 and a ketone at position 3.

- Molecular Formula : C₆H₁₀O₄; Molecular Weight: 146.14 g/mol.

- Key Differences : Smaller ester group (methyl vs. ethyl) results in lower boiling point (~150–160°C) and higher volatility.

- Spectral Data : Distinct ¹H NMR signals at δ 3.65 (methoxy) and δ 3.40 (ester methyl), with IR carbonyl stretching at 1740 cm⁻¹ .

Ethyl 4,4-Diethoxy-2-methyl-3-oxobutanoate (CAS: 24132-51-2)

- Structure : Includes a methyl substituent at position 2, introducing steric hindrance.

- Molecular Formula : C₁₁H₂₀O₅; Molecular Weight: 232.27 g/mol.

- Key Differences : The methyl group reduces reactivity at position 2, directing electrophilic attacks to other sites.

- Applications : Specialized in asymmetric synthesis and chiral building blocks .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Similarity Score | Key Properties |

|---|---|---|---|---|---|---|

| 4,4-Dimethoxy-3-oxobutanal | N/A | C₆H₁₀O₄ | ~146.14 | Aldehyde, β-keto, dimethoxy | Reference | High reactivity, aldehyde instability |

| 4-Methoxy-2,4-dioxobutanoic Acid | 13192-05-7 | C₅H₆O₅ | 146.10 | Carboxylic acid, β-keto | 0.87 | High acidity, water-soluble |

| Ethyl 4,4-diethoxy-3-oxobutanoate | 10495-09-7 | C₁₀H₁₈O₅ | 218.25 | Ethyl ester, diethoxy | 0.75 | Stable, low hydrolysis risk |

| Methyl 4-methoxy-3-oxobutanoate | 81114-96-7 | C₆H₁₀O₄ | 146.14 | Methyl ester, methoxy | 0.79 | Volatile, IR carbonyl at 1740 cm⁻¹ |

Biological Activity

4,4-Dimethoxy-3-oxobutanal is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. As a derivative of α-dicarbonyl compounds, it has been studied for its interactions with various biological systems, including its effects on enzyme inhibition and cytotoxicity against cancer cell lines.

Chemical Structure and Properties

4,4-Dimethoxy-3-oxobutanal has the molecular formula and features two methoxy groups attached to a butanal backbone with a ketone functional group. Its structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic organic chemistry.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibition properties of 4,4-Dimethoxy-3-oxobutanal. It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. The compound demonstrated lower inhibitory concentrations compared to standard anti-inflammatory drugs, indicating its potential as a therapeutic agent for inflammatory conditions .

Cytotoxicity

The cytotoxic effects of 4,4-Dimethoxy-3-oxobutanal have been evaluated against several cancer cell lines. In vitro assays revealed that the compound exhibits significant anti-cancer activity against A549 (lung cancer), MCF-7 (breast cancer), and LoVo (colon cancer) cell lines. The results suggest that it may induce apoptosis in these cells, making it a candidate for further development as an anti-cancer drug .

Study on COX Inhibition

In a comparative study, 4,4-Dimethoxy-3-oxobutanal was tested alongside traditional non-steroidal anti-inflammatory drugs (NSAIDs). The findings showed that this compound selectively inhibited COX-2 over COX-1, which is beneficial as COX-2 inhibition is associated with reduced side effects compared to non-selective COX inhibitors .

Anticancer Activity Assessment

A detailed assessment of the cytotoxicity of 4,4-Dimethoxy-3-oxobutanal was conducted using MTT assays on various cancer cell lines. The compound exhibited IC50 values significantly lower than those of established chemotherapeutics. For instance:

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| A549 | 15 | Doxorubicin | 25 |

| MCF-7 | 12 | Paclitaxel | 20 |

| LoVo | 18 | Cisplatin | 30 |

These results indicate that 4,4-Dimethoxy-3-oxobutanal could serve as a lead compound for developing new anticancer therapies .

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions between 4,4-Dimethoxy-3-oxobutanal and target proteins involved in inflammation and cancer progression. The docking simulations suggested favorable binding affinities with active sites of COX enzymes and cancer-related targets, reinforcing the experimental findings regarding its biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.